Ergoloid-mesylates

説明

特性

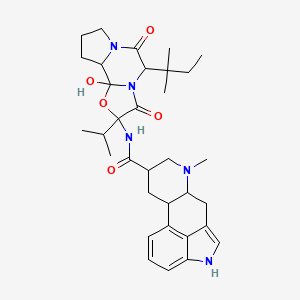

分子式 |

C33H45N5O5 |

|---|---|

分子量 |

591.7 g/mol |

IUPAC名 |

N-[2-hydroxy-7-(2-methylbutan-2-yl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C33H45N5O5/c1-7-31(4,5)27-29(40)37-13-9-12-25(37)33(42)38(27)30(41)32(43-33,18(2)3)35-28(39)20-14-22-21-10-8-11-23-26(21)19(16-34-23)15-24(22)36(6)17-20/h8,10-11,16,18,20,22,24-25,27,34,42H,7,9,12-15,17H2,1-6H3,(H,35,39) |

InChIキー |

YLXBZBPHTNJZQE-UHFFFAOYSA-N |

正規SMILES |

CCC(C)(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |

製品の起源 |

United States |

Chemical Synthesis and Derivatization Strategies for Ergoloid Mesylates

Synthesis of Precursor Compounds for Ergoloid-mesylates

The journey to ergoloid mesylates begins with the intricate synthesis of their precursor compounds. This process involves the construction of the characteristic ergoline (B1233604) ring system, a tetracyclic structure that forms the backbone of all ergot alkaloids. researchpromo.com

Lysergic acid is the central precursor to a vast array of ergot alkaloids. mdpi.com Its synthesis is a formidable challenge due to the presence of multiple stereocenters. nih.gov Total synthesis of lysergic acid has been a significant benchmark in organic chemistry. scribd.com Modern synthetic approaches often employ stereoselective reactions to control the configuration of these chiral centers. For example, the Evans aldol (B89426) reaction has been utilized for the stereoselective construction of stereogenic centers at allylic positions. scribd.comresearchgate.net

Key strategies in the synthesis of the lysergic acid moiety include:

Ring-Closing Metathesis (RCM): This powerful reaction is used to form the D ring of the ergoline skeleton. acs.orgresearchgate.net

Intramolecular Heck Reaction: This palladium-catalyzed cyclization is frequently employed to construct the C ring. acs.orgresearchgate.net

A notable total synthesis of (+)-lysergic acid involved a sequence of metal-catalyzed reactions, including a Pd-catalyzed indole (B1671886) synthesis for the B ring, an RCM for the D ring, and an intramolecular Heck reaction for the C ring. acs.orgresearchgate.net These advanced synthetic methods allow for precise control over the complex three-dimensional structure of the lysergic acid molecule.

Once lysergic acid is obtained, the formation of the amide bond at the C-8 position is a critical step in the synthesis of many ergot alkaloids. nih.gov This amidation reaction links lysergic acid to various amino acids or amino alcohols, leading to a diverse family of compounds. nih.govasm.org

In the biosynthesis of ergopeptines (peptide alkaloids), this process is catalyzed by nonribosomal peptide synthetases (NRPSs). asm.org These large enzyme complexes activate lysergic acid and sequentially add amino acid residues to form a linear lysergyl-tripeptide, which then cyclizes to form the final ergopeptine. nih.govasm.org

In chemical synthesis, the amidation of lysergic acid can be achieved using various coupling reagents to react it with the desired amine. nih.gov For example, the first synthesis of an ergot alkaloid, ergonovine, was accomplished by the amidation of (+)-lysergic acid with (+)-2-aminopropanol. nih.gov

Reaction Pathways and Mechanistic Insights in this compound Synthesis

The industrial production of ergoloid mesylates primarily involves a semi-synthetic route starting from naturally produced ergot alkaloids. evitachem.com

The primary source of the precursor ergot alkaloids is the fungus Claviceps purpurea, which is cultivated to produce ergotamine, ergocristine (B1195469), ergocornine, and ergocryptine. evitachem.comgoogle.com These naturally occurring alkaloids are then subjected to two key chemical transformations:

Hydrogenation: The isolated ergot alkaloids undergo catalytic hydrogenation to saturate the double bond in the D-ring of the ergoline nucleus. evitachem.com This reduction reaction converts the ergot alkaloids into their dihydro-derivatives: dihydroergocristine (B93913), dihydroergocornine (B1204045), and dihydroergocryptine (B134457). evitachem.com This step is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon. evitachem.com

Methanesulfonation: The resulting mixture of dihydrogenated alkaloids is then reacted with methanesulfonic acid. evitachem.com This reaction converts the alkaloids into their corresponding methanesulfonate (B1217627) (mesylate) salts, which improves their water solubility and stability.

The final product, ergoloid mesylates, is a mixture of these three dihydroergot alkaloid mesylates, typically in an approximate 1:1:1 ratio.

| Reaction Step | Reactants | Reagents/Catalysts | Products |

| Hydrogenation | Ergot alkaloids (ergocristine, ergocornine, ergocryptine) | Hydrogen gas, Palladium on carbon | Dihydroergocristine, Dihydroergocornine, Dihydroergocryptine |

| Methanesulfonation | Dihydroergot alkaloids | Methanesulfonic acid | Dihydroergocristine mesylate, Dihydroergocornine mesylate, Dihydroergocryptine mesylate |

This table summarizes the key chemical transformations in the semi-synthesis of ergoloid mesylates.

Catalysis plays a pivotal role in the synthesis of ergoloid mesylates and their precursors. As mentioned, palladium on carbon is a widely used heterogeneous catalyst for the hydrogenation of ergot alkaloids. evitachem.com The choice of catalyst and reaction conditions (e.g., temperature and pressure) is critical to achieve selective reduction of the D-ring double bond without causing other undesired transformations.

In the realm of total synthesis of the lysergic acid core, a variety of transition metal catalysts are employed. Palladium catalysts are particularly versatile, facilitating key C-C and C-N bond-forming reactions necessary for constructing the intricate ergoline ring system. arabjchem.org These catalytic methods offer a high degree of control and efficiency, making them indispensable tools for the modern synthetic chemist working on complex natural products like the ergot alkaloids.

Catalytic Approaches in this compound Production

Transition Metal Catalysis for Coupling Reactions

Transition metal catalysis is a cornerstone in the synthesis of complex molecules like ergot alkaloids, enabling the construction of the ergoline framework through efficient carbon-carbon and carbon-heteroatom bond formations. mdpi.commdpi.comnih.govrsc.org Palladium and rhodium are among the most frequently utilized metals for these transformations.

Palladium-catalyzed reactions, in particular, have proven invaluable. The Heck reaction, for instance, has been used to close the C-ring of the ergoline skeleton. researchgate.netresearchgate.net In one approach, an intramolecular Heck reaction on a tricyclic precursor effectively establishes the C(9)-C(10) double bond found in lysergic acid, a key intermediate for various ergot alkaloids. researchgate.netresearchgate.net Furthermore, palladium-catalyzed domino cyclizations of components like amino allenes have been developed to construct the CD-ring system of the ergoline scaffold in a single, efficient step. publish.csiro.au Another strategy involves the selective Pd(0)-catalyzed cyclization of functionalized allylic nitro derivatives to yield a tricyclic ergoline synthon, which can be further elaborated. capes.gov.br

Rhodium catalysts have also enabled key synthetic steps. For example, a rhodium-catalyzed [3 + 2] annulation has been effectively used in the late-stage formation of the indole A-ring to complete the tetracyclic core. acs.org In other work, Rhodium(I)-catalyzed diastereoselective Hayashi-Miyaura reactions have been employed to access the functionalized chiral tricyclic core of the ergoline skeleton. uniurb.it C-H insertion reactions catalyzed by rhodium acetate (B1210297) (Rh₂(OAc)₄) represent another advanced method for generating the ergoline compound from a suitably designed precursor. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions in Ergoline Synthesis

Organocatalysis in Stereoselective Transformations

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of the ergoline scaffold, avoiding the use of metals while achieving high levels of stereocontrol. jst.go.jp These reactions use small chiral organic molecules to catalyze transformations, such as aldol and Michael reactions, which are fundamental for building the chiral architecture of ergot alkaloids.

An expeditious route to the enantioenriched tetracyclic core of ergot alkaloids has been developed using an organocatalytic aldol reaction. acs.org This approach facilitates the construction of key structural features with high enantioselectivity. Thiourea-based organocatalysts have also been investigated, for example, in catalyzing intramolecular nitronate additions to afford key intermediates with excellent enantioselectivity (up to 97% ee), paving the way for the total synthesis of various ergot alkaloids. researchgate.net

Tandem reactions, where multiple bonds are formed in a single operation, are particularly efficient. A notable example is the asymmetric tandem Friedel-Crafts alkylation/Michael addition of 4-substituted indoles with trans-β-nitrostyrene derivatives. researchgate.netsci-hub.se This reaction, catalyzed by a chiral Zn(II)-bis(oxazoline) system, allows for the controlled formation of three contiguous chiral centers in one step with yields ranging from 57% to 99% and enantiomeric excess values often exceeding 99%. sci-hub.se While this system contains a metal, the stereocontrol is dictated by the chiral organic ligand, highlighting the principles of asymmetric catalysis. This methodology provides rapid access to novel C4-substituted products containing the tricyclic core of the ergoline skeleton. researchgate.netsci-hub.se

Table 2: Organocatalytic and Related Methods in Ergoline Core Synthesis

Stereochemical Control and Enantiomeric Purity in Synthesis

The biological activity of ergoline derivatives is highly dependent on their stereochemistry. Therefore, controlling the absolute and relative configuration of the multiple stereocenters within the ergoline scaffold is a critical challenge in their synthesis. Strategies employing chiral auxiliaries, ligand-controlled catalysis, and diastereoselective reactions are essential to achieve the desired enantiomeric purity and specific isomeric form.

Chiral Auxiliaries and Ligand-Controlled Asymmetric Syntheses

Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective reaction, after which they are removed. This strategy has been successfully applied in ergoline synthesis. For instance, Evans aldol chemistry, which uses a chiral oxazolidinone auxiliary, has been employed to set the stereochemistry of a key fragment before the construction of the ergoline C-ring. soton.ac.uk In another approach, a camphorsultam chiral auxiliary was used to guide an asymmetric intramolecular cycloaddition, forming a key intermediate on the pathway to the ergoline core. publish.csiro.au The choice of a specific chiral aziridine (B145994) substituent has also been shown to enable diastereoselective reactions during the synthesis of the ergoline ring system. researchgate.netmdpi.com

Ligand-controlled asymmetric synthesis is another powerful technique where a chiral ligand coordinates to a metal catalyst, creating a chiral environment that directs the stereochemical outcome of the reaction. The previously mentioned tandem Friedel-Crafts/Michael addition reaction is a prime example, where chiral bis(oxazoline) ligands complexed with zinc(II) control the formation of three stereocenters with outstanding enantioselectivity. researchgate.netsci-hub.se A variety of thiazoline-oxazoline ligands have also been developed and tested in asymmetric Friedel-Crafts reactions to generate enantioenriched building blocks for the ergoline skeleton. researchgate.net

Table 3: Chiral Control Strategies in Ergoline Synthesis

Diastereoselective Synthesis of this compound Components

The final components of ergoloid mesylates—dihydroergocristine, dihydroergocornine, and dihydroergocryptine—are dihydrogenated derivatives of naturally occurring ergot alkaloids. drugbank.com The synthesis of these specific components requires control over relative stereochemistry, or diastereoselectivity.

The key transformation to obtain the "dihydro" derivatives is the catalytic hydrogenation of the C(9)-C(10) double bond in the D-ring of the corresponding ergot alkaloids (e.g., ergocornine, ergocristine). This reduction is a diastereoselective process, where hydrogen is added to a specific face of the molecule, leading to the desired stereochemical configuration at the newly formed chiral centers. The reaction conditions, including the choice of catalyst (typically palladium or platinum) and parameters like temperature and pressure, are critical for achieving high diastereoselectivity and avoiding over-reduction.

Beyond the hydrogenation step, modern synthetic methods aim to establish multiple stereocenters in a highly diastereoselective manner earlier in the synthesis. The tandem Friedel-Crafts alkylation/Michael addition reaction is a powerful example, as it constructs a tricyclic core containing three contiguous chiral centers, yielding tetracyclic ergoline derivatives as single isolated diastereomers. sci-hub.se Similarly, intramolecular iodo-aldol cyclizations have been explored for the highly diastereoselective synthesis of complex cyclic structures from simple precursors, a strategy applicable to forming substituted rings within the ergoline framework. organic-chemistry.org Rhodium-catalyzed reactions have also been shown to proceed with high diastereoselectivity in the synthesis of the ergoline core. uniurb.it

Table 4: Diastereoselective Synthetic Approaches

Novel Synthetic Methodologies for this compound Analogs and Derivatives

Research into ergoloid mesylates extends beyond the synthesis of the natural components to include the development of novel analogs and derivatives. These efforts aim to explore new structure-activity relationships and potentially discover compounds with improved properties. This requires flexible synthetic methodologies that allow for the modification of the core ergoline scaffold.

Solid-Phase Synthesis Techniques for this compound Scaffold Modification

Solid-phase synthesis is a powerful technique for rapidly generating libraries of related compounds by anchoring a starting material to a solid support (resin) and performing subsequent chemical reactions. This method simplifies purification, as excess reagents and byproducts are simply washed away.

While widely used in other areas of medicinal chemistry, the application of solid-phase synthesis specifically to the complex ergoline scaffold appears to be a developing area with limited examples in the published literature. However, the principles have been demonstrated for related structures and are applicable for creating analogs. The modification of the ergoline scaffold can be envisioned by attaching a suitable ergoline intermediate to a resin and then performing various reactions to modify substituents on the aromatic ring, the indole nitrogen, or the peptide-like side chain present in many ergot alkaloids. For example, solid-phase synthesis has been successfully used to prepare derivatives of malformin C, another class of cyclic peptide alkaloids, demonstrating the feasibility of such techniques for complex natural product-like scaffolds. researchgate.net The development of robust solid-phase methods for the ergoline skeleton would represent a significant advance, enabling the efficient generation of diverse libraries of ergoloid mesylate analogs for biological screening. capes.gov.br

Flow Chemistry Approaches for Streamlined this compound Synthesis

The application of continuous flow chemistry to the synthesis of complex pharmaceutical ingredients is a strategy to improve efficiency, safety, and scalability over traditional batch processing. While specific literature detailing the flow synthesis of ergoloid mesylates is not abundant, the principles can be applied to its key reaction steps. For instance, the synthesis of other complex mesylate-containing drugs like eribulin (B193375) mesylate has benefited from flow chemistry to manage cryogenic reactions and improve cost-efficiency. nih.gov

For ergoloid mesylates, a flow process could be envisioned for the critical hydrogenation step. Feeding a solution of the ergot alkaloid mixture and hydrogen gas through a heated tube packed with a catalyst (a packed-bed reactor) would offer superior control over temperature, pressure, and reaction time compared to a large batch reactor. This leads to better heat and mass transfer, potentially reducing reaction times and minimizing the formation of by-products. The enhanced safety profile of containing high-pressure hydrogen gas in a small-volume continuous system is a significant advantage over large-scale batch hydrogenations. Similarly, the methanesulfonation step could be streamlined in a flow reactor, allowing for precise stoichiometric control and rapid mixing of the hydrogenated alkaloids with methanesulfonic acid, leading to a more consistent product quality. evitachem.com

Table 1: Potential Advantages of Flow Chemistry in Ergoloid Mesylate Synthesis

| Parameter | Batch Processing Challenge | Flow Chemistry Advantage |

| Heat Transfer | Difficult to control in large volumes, potential for hot spots. | High surface-area-to-volume ratio allows for efficient heating and cooling. |

| Mass Transfer | Inefficient mixing of gas (H₂) and liquid phases. | Superior mixing and multiphase contact in microreactors or packed beds. |

| Safety | Risks associated with large volumes of flammable solvents and high-pressure hydrogen gas. | Smaller reaction volumes minimize risk; better containment. |

| Scalability | Scaling up can be complex and require re-optimization ("scale-up effect"). | Scalability achieved by running the system for longer periods ("scaling-out"). |

| Consistency | Batch-to-batch variability can be high. | Steady-state operation leads to highly consistent product quality. |

Chemoenzymatic Synthesis for Specific this compound Transformations

A chemoenzymatic approach combines the high selectivity of enzymatic reactions with the versatility of chemical synthesis. The production of ergoloid mesylates is inherently chemoenzymatic, as it begins with the biological synthesis of the ergot alkaloid precursors.

The ergot fungus, Claviceps purpurea, utilizes a dedicated enzymatic pathway, encoded by the ergot alkaloid synthesis (eas) gene cluster, to produce the foundational alkaloid structures. Key enzymatic transformations include the conversion of chanoclavine-I aldehyde to precursors like festuclavine (B1196704), catalyzed by the reductase enzyme EasA. Subsequently, an oxidase enzyme, CloA, converts festuclavine to dihydrolysergic acid, which serves as a crucial intermediate for the peptide-based alkaloids like ergocristine and ergocornine.

Following the fungal fermentation and extraction of these naturally produced alkaloids, chemical steps are employed for their conversion into the final drug substance. This involves:

Catalytic Hydrogenation: This chemical reduction step targets the double bond in the lysergic acid moiety of the parent alkaloids (e.g., ergocristine) to produce the corresponding dihydro-derivatives (e.g., dihydroergocristine). This is a critical transformation that modifies the compound's biological activity profile. The reaction typically uses a catalyst such as palladium on carbon. evitachem.com

Methanesulfonation: The purified dihydroergot alkaloids are then reacted with methanesulfonic acid in a chemical substitution reaction to form the highly stable and soluble methanesulfonate (mesylate) salts. evitachem.com

This combination of biological and chemical processes leverages the efficiency of the fungus to build the complex core structure and the reliability of chemical reactions to perform the final modifications.

Purification and Isolation Techniques for Synthetic this compound

Following synthesis, a robust purification and isolation process is essential to ensure the high purity of the final ergoloid mesylates mixture and to achieve the correct ratio of its components.

Chromatographic Purification Strategies

Chromatography is the primary tool for the separation and purification of the individual dihydroergot alkaloids before they are mixed and converted to the mesylate salt. It is also used for quality control of the final product.

High-Performance Liquid Chromatography (HPLC): This is a widely used method for both purification and analysis. For the separation of individual dihydroergot alkaloids, reversed-phase HPLC is common. A typical system might use a C18 column with a mobile phase consisting of an acetonitrile (B52724) and ammonium (B1175870) acetate gradient. For analytical purposes to confirm the identity and purity of the final ergoloid mesylates product, the United States Pharmacopeia (USP) specifies an HPLC system equipped with a UV detector at 280 nm and a 4-mm × 30-cm column containing L1 packing (a C18 silica). drugfuture.com A mobile phase of acetonitrile and water is often used. drugfuture.comresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for monitoring reaction progress and for identification tests. The USP describes a TLC method for identifying ergoloid mesylates using a silica (B1680970) gel plate. drugfuture.com The chromatogram is developed in a solvent system such as acetone, n-butyl alcohol, ammonium hydroxide, and water (65:20:10:5). drugfuture.com Spots are visualized under UV light and by spraying with a p-(dimethylamino)benzaldehyde reagent, which produces characteristically colored spots for ergot alkaloids. drugfuture.com

Table 2: Summary of Chromatographic Methods for Ergoloid Mesylates

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Reference |

| Preparative HPLC | C18 column | Acetonitrile/Ammonium Acetate | Isolation of individual dihydroergot alkaloids | |

| Analytical HPLC | L1 packing (C18 silica) | Acetonitrile/Water (1:1) | Assay and Purity | drugfuture.com |

| Analytical HPLC-MS/MS | Phenomenex® Synergi Fusion-RP 80A | Isocratic Elution | Quantification in plasma | researchgate.net |

| Identification TLC | Silica gel | Acetone/n-butyl alcohol/NH₄OH/Water | Identification | drugfuture.com |

Crystallization Techniques for this compound Enrichment

Crystallization is a critical final step for purification and for obtaining the product in a stable, solid form with good handling properties. Ergoloid mesylates are typically produced as a white to light yellow crystalline powder.

The hydrogenation of the parent ergot alkaloids is a prerequisite for effective crystallization, as the saturation of the C9-C10 double bond removes the molecular "bend" associated with the cis-configuration, allowing the molecules to pack more efficiently into a crystal lattice. wur.nl Following the methanesulfonation reaction, crystallization is typically induced by dissolving the product in a suitable solvent and then changing the conditions (e.g., cooling, adding an anti-solvent) to reduce its solubility, causing the pure compound to crystallize out, leaving impurities behind in the solution.

Advanced techniques such as spherical crystallization may be employed. This is a particle engineering technique where crystallization and agglomeration are performed simultaneously. This process can transform the crystalline drug directly into a compacted spherical form, which can significantly improve the micrometric properties of the bulk drug, such as flowability and compressibility, making it more suitable for subsequent formulation into tablets. researchgate.net Research has been conducted on the formulation of ergoloid mesylate sustained-release tablets, indicating that the material properties can be optimized for manufacturing. researchgate.net

Challenges in Scalable this compound Synthesis

Transitioning the synthesis of a complex, multi-component pharmaceutical like ergoloid mesylates from the laboratory to an industrial scale presents several challenges that require careful optimization of reaction conditions and processes.

Reaction Optimization for Industrial Production

The primary goal of reaction optimization for industrial production is to ensure a process that is safe, cost-effective, reproducible, and yields a product of consistently high quality.

Hydrogenation Step: The catalytic hydrogenation is a key focus for optimization. On a large scale, ensuring efficient mixing of the solid catalyst, the liquid alkaloid solution, and hydrogen gas is critical. Optimization parameters include the choice and loading of the palladium catalyst, hydrogen pressure, temperature, and reaction time. Over-hydrogenation or side reactions must be minimized to maximize the yield of the desired dihydro-derivatives. The recovery and potential reuse of the expensive palladium catalyst is also a major economic consideration in industrial production.

Consistency of the Alkaloid Mixture: Since ergoloid mesylates is a mixture of three different alkaloids in a specific ratio, the composition of the starting material from the fungal fermentation must be consistent. drugfuture.com The purification and hydrogenation processes must not disproportionately affect one component over the others. Rigorous in-process analytical controls are required to monitor the ratio of the alkaloids throughout the manufacturing chain.

Process Safety and Cost: As with many complex syntheses, the industrial production of ergoloid mesylates can involve high operating costs related to energy requirements and long processing times. nih.gov Handling large quantities of hydrogen gas and organic solvents requires significant engineering controls to ensure operational safety. Optimization aims to reduce the number of steps, minimize solvent use, and improve energy efficiency to make the process more economically viable and environmentally sustainable. The successful industrial production of ergoloid mesylate tablets indicates that these challenges have been effectively managed. researchgate.net

Impurity Profiling in Large-Scale Synthesis

The quality and safety of the active pharmaceutical ingredient (API) ergoloid mesylates, also known as co-dergocrine mesylate, are critically dependent on the control of impurities. wdh.ac.id In large-scale synthesis, a thorough understanding of the impurity profile is essential for regulatory compliance and to ensure the consistency of the final product. wdh.ac.idresearchgate.net Impurities in ergoloid mesylates can originate from various sources, including the starting materials, intermediates, byproducts from side reactions, degradation products, and residual reagents or solvents. wdh.ac.iddaicelpharmastandards.com

The manufacturing process for ergoloid mesylates involves the catalytic hydrogenation of the natural ergot alkaloids ergocristine, ergocornine, and α- and β-ergocryptine, which are produced by the fungus Claviceps purpurea. drugbank.comnih.govmdpi.com This is followed by salt formation with methanesulfonic acid. Each step in this process presents potential pathways for impurity formation.

Sources and Types of Impurities

The main categories of impurities found in the large-scale synthesis of ergoloid mesylates are process-related impurities and degradation products.

Process-Related Impurities: These impurities are formed during the synthesis and purification stages.

Unreacted Starting Materials: Incomplete hydrogenation can lead to the presence of residual unsaturated ergot alkaloids such as ergocristine, ergocornine, and ergocryptine in the final product. nih.govfood.gov.uk

Intermediates: Intermediates from the synthetic route may be carried through to the final API if purification is inadequate. rsc.org For instance, 9,10-dihydrolysergic acid is a key intermediate that could potentially be present. rsc.orgresearchgate.net

Byproducts of Side Reactions: Several side reactions can occur during synthesis. Epimerization at the C8 position is a common issue with ergot alkaloids, leading to the formation of diastereomers (e.g., C8-epimers of the dihydro-alkaloids). researchgate.netfrontiersin.org Over-reduction or other unintended reactions during hydrogenation can also generate related substances.

Reagents and Solvents: Residual methanesulfonic acid, solvents used during reaction and crystallization (such as alcohols), and catalysts from the hydrogenation step can remain in the final product. daicelpharmastandards.com

Genotoxic Impurities: A critical concern is the potential formation of genotoxic impurities (GTIs). researchgate.net In the case of ergoloid mesylates, alkyl mesylates (e.g., methyl mesylate, ethyl mesylate) could theoretically be formed by the reaction of methanesulfonic acid with residual alcohol solvents used during the process. researchgate.netulisboa.pt Regulatory guidelines mandate strict control of such impurities to very low levels. researchgate.net

Degradation Products: Ergoloid mesylates can degrade under certain conditions (e.g., exposure to light, heat, or pH extremes), leading to the formation of impurities. researchgate.net Hydrolysis of the amide bond in the peptide portion of the molecule is a potential degradation pathway, which can yield dihydrolysergic acid derivatives. nih.gov

Analytical Characterization

A combination of advanced analytical techniques is employed to identify, quantify, and control impurities in ergoloid mesylates. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the primary method for separating and quantifying related substances. frontiersin.orgnih.gov The structural elucidation of unknown impurities often requires sophisticated techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.netresearchgate.net Quantitative NMR (qNMR) can also be used for the simultaneous determination of the main components and impurities. researchgate.net

The tables below summarize common and potential impurities in the large-scale synthesis of ergoloid mesylates.

Table 1: Process-Related Impurities in Ergoloid Mesylates Synthesis

| Impurity Name | Potential Origin | Significance |

|---|---|---|

| Ergocristine, Ergocornine, α/β-Ergocryptine | Unreacted starting materials from incomplete hydrogenation. food.gov.uk | Process impurity indicating incomplete reaction. Affects potency. |

| 8-epi-Dihydroergocristine, 8-epi-Dihydroergocornine, 8-epi-Dihydro-α/β-ergocryptine | Epimerization at the C8 position during synthesis or processing. frontiersin.org | Stereoisomeric impurity affecting purity and potentially biological activity. |

| Dihydrolysergic Acid | Byproduct from cleavage of the peptide side chain during synthesis or hydrolysis. nih.gov | Process-related impurity and potential degradation product. |

| Dihydroergocornine | Considered an impurity in Dihydroergocristine Mesylate (e.g., Dihydroergocristine Mesylate EP Impurity F). axios-research.comcleanchemlab.com | Cross-contamination or impurity within a single component starting material. |

Table 2: Potential Genotoxic and Degradation Impurities

| Impurity Name | Potential Origin | Significance/Control |

|---|---|---|

| Alkyl Mesylates (e.g., Methyl Mesylate, Ethyl Mesylate) | Reaction between methanesulfonic acid and residual alcohol solvents. researchgate.netulisboa.pt | Potential genotoxic impurity (PGI). Must be controlled to trace levels as per regulatory guidelines. researchgate.net |

| 8'-Hydroxy-dihydroergocristine, 8'-Hydroxy-dihydroergocornine, 8'-Hydroxy-dihydroergocryptine | Oxidative degradation products. Also known human metabolites. drugbank.comnih.govdrugbank.com | Degradation impurity affecting stability and purity profile. |

Advanced Analytical Characterization of Ergoloid Mesylates

Spectroscopic Techniques for Structural Elucidation of Ergoloid-mesylates and its Impurities

The structural elucidation of the constituent alkaloids of ergoloid mesylates and their related impurities is heavily reliant on a combination of spectroscopic techniques. wdh.ac.idnumberanalytics.com Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) are pivotal in providing detailed information about the molecular framework, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the complex ergoloid alkaloids. lgcstandards.com It provides precise information about the chemical environment of individual atoms within the molecules.

One-dimensional ¹H and ¹³C NMR spectra serve as the foundation for verifying the core structure of the individual components of ergoloid mesylates. The chemical shifts (δ) of the protons and carbon atoms are unique to their specific positions within the tetracyclic ergoline (B1233604) ring system and the peptide moiety.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals in the ¹H NMR spectrum of ergoloid mesylates include those from the aromatic protons of the indole (B1671886) ring, the protons of the peptide portion, and the aliphatic protons of the ergoline skeleton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its immediate electronic environment.

A representative, though generalized, compilation of expected chemical shift ranges for the core structures is presented below. Actual values can vary based on the specific alkaloid and solvent used.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole NH | > 10.0 | - |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| Amide NH | 7.0 - 8.5 | - |

| Carbonyl (C=O) | - | 170 - 175 |

| Aliphatic CH, CH₂, CH₃ | 0.5 - 4.5 | 10 - 70 |

| Methanesulfonate (B1217627) (CH₃) | ~2.8 | ~40 |

While 1D NMR confirms the presence of key structural fragments, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure and defining its stereochemistry. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. This is crucial for tracing out the connectivity of the aliphatic spin systems within the ergoline ring and the amino acid residues. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). numberanalytics.com This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms, providing a more detailed map of the molecular structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range couplings between protons and carbons (typically over two to three bonds). numberanalytics.com This technique is invaluable for connecting different structural fragments, such as linking the peptide portion to the ergoline core and identifying the positions of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. This is critical for determining the relative stereochemistry and conformation of the molecule by observing through-space dipolar interactions.

The integration of these 2D NMR techniques allows for a comprehensive and definitive structural elucidation of each component of the ergoloid mesylates mixture and any related impurities. numberanalytics.com

Vibrational Spectroscopy (IR, Raman) Applied to this compound

Both IR and Raman spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational frequencies of specific chemical bonds. uomustansiriyah.edu.iqgoogle.com This allows for the rapid identification of key functional groups within the ergoloid mesylate molecules.

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| N-H (Indole, Amide) | 3200 - 3500 | 3200 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Stretching |

| C=O (Amide) | 1630 - 1680 (Amide I) | 1630 - 1680 (Amide I) | Stretching |

| C=C (Aromatic) | 1450 - 1600 | 1450 - 1600 | Stretching |

| S=O (Mesylate) | 1150 - 1200, 1340 - 1380 | - | Asymmetric & Symmetric Stretching |

| C-N | 1000 - 1350 | 1000 - 1350 | Stretching |

| C-O | 1000 - 1300 | 1000 - 1300 | Stretching |

The presence and position of these bands in the spectra serve as a fingerprint for the ergoloid mesylate structure.

Vibrational spectroscopy is a powerful tool for studying the secondary and tertiary structure (conformation) of complex molecules like the peptide-containing ergoloid alkaloids. azom.comnih.gov

The Amide I band (primarily C=O stretching) and Amide III band (a combination of N-H bending and C-N stretching) in both IR and Raman spectra are particularly sensitive to the secondary structure of the peptide chain (e.g., α-helices, β-sheets, turns). azom.com Subtle shifts in the positions and shapes of these bands can indicate changes in the conformational state of the molecule under different conditions.

Raman spectroscopy, in particular, can provide detailed information about the protein backbone and side-chain conformations. azom.comnih.gov For instance, the vibrational modes of the indole ring of the tryptophan moiety can be sensitive to its local environment, providing insights into the tertiary structure and potential intermolecular interactions. By analyzing these vibrational modes, it is possible to characterize the conformational stability of the ergoloid mesylate components.

Mass Spectrometry Approaches for this compound Molecular Analysis

Mass spectrometry (MS) stands as a cornerstone in the structural elucidation and analysis of ergoloid mesylates, offering unparalleled sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of the individual components of ergoloid mesylates. This technique provides highly accurate mass measurements, which allows for the confirmation of molecular formulas. For instance, HRMS can be used to confirm the mass of compounds related to ergoloid mesylates, such as a compound with a molecular formula corresponding to a specific m/z value. scispace.com The high resolution of the instrumentation enables the differentiation between compounds with very similar masses, a critical capability when analyzing a complex mixture like ergoloid mesylates.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the fragmentation pathways of the constituent alkaloids in ergoloid mesylates. researchgate.netnih.gov In a typical MS/MS experiment, the protonated molecules of the alkaloids are selected and then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. oregonstate.edu

Studies on related ergot alkaloids, such as ergocornine, ergocryptine, and ergocristine (B1195469), have shown consistent fragmentation patterns. nih.gov A common fragmentation pathway for these peptide ergot derivatives involves the loss of a water molecule. nih.gov Furthermore, specific fragment ions can be indicative of the peptide ring system. For example, ergocornine, ergocryptine, and ergocristine have been observed to produce a fragment ion at m/z 348, which corresponds to the retention of the isopropyl group. nih.gov The analysis of these fragmentation patterns provides definitive structural information, aiding in the unequivocal identification of each component within the ergoloid mesylate mixture. The use of a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis. researchgate.netnih.gov

Table 1: Key Mass Spectrometry Parameters for Ergoloid Mesylates Analysis

| Parameter | Description | Typical Values/Settings |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode is commonly used for the analysis of ergoloid mesylates. researchgate.netnih.gov | Positive Ion Electrospray (ESI+) |

| Mass Analyzer | Triple quadrupole or time-of-flight (TOF) mass spectrometers are frequently employed. researchgate.netbvsalud.org | Triple Quadrupole, TOF |

| Scanning Mode | Multiple Reaction Monitoring (MRM) is utilized for quantification due to its high selectivity and sensitivity. researchgate.netnih.gov | MRM |

| Collision Gas | Argon is often used as the collision gas for collision-induced dissociation (CID). oregonstate.edu | Argon |

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the characterization of ergoloid mesylates, providing insights into their electronic structure.

Chromophore Characterization and Electronic Transitions

The ergot alkaloid structure contains a chromophore that absorbs ultraviolet radiation. The indole portion of the molecule is primarily responsible for its UV absorption. sciencemadness.org The UV spectrum of related ergot alkaloids, such as ergocristine, shows a maximum absorption wavelength (λmax) around 313 nm in a mixture of methanol (B129727) and methylene (B1212753) chloride. nih.gov This absorption corresponds to electronic transitions within the chromophoric system. While UV-Vis spectroscopy is less specific than mass spectrometry, it serves as a useful tool for preliminary identification and quantification, especially when used in conjunction with other analytical techniques. uspnf.com

Chromatographic Methods for Purity Assessment and Component Separation of this compound

Chromatographic techniques are indispensable for the separation and purity assessment of the individual components of ergoloid mesylates.

High-Performance Liquid Chromatography (HPLC) for this compound Resolution

High-performance liquid chromatography (HPLC) is the most widely used method for the separation and determination of the components of ergoloid mesylates. nih.govresearchgate.netconnectedpapers.com The technique allows for the complete baseline separation of dihydroergocristine (B93913), dihydroergocornine (B1204045), and the α- and β-isomers of dihydroergocryptine (B134457). nih.gov

A typical HPLC method utilizes a reversed-phase column, such as a C18 or a Synergi Fusion-RP 80A column. researchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent such as methanol or acetonitrile (B52724). sci-hub.se The use of a basic mobile phase has been shown to be effective for achieving complete separation. nih.gov Detection is commonly performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer. nih.govresearchgate.net The method's accuracy, reproducibility, and selectivity make it suitable for the quality control of ergoloid mesylate drug substances and their dosage forms. nih.gov In some cases, the purity of ergoloid mesylates has been reported to be as high as 99.88% as determined by HPLC. medchemexpress.com

Table 2: Example HPLC Method Parameters for Ergoloid Mesylates Analysis

| Parameter | Description |

| Column | Phenomenex® Synergi Fusion-RP 80A (50×4.6mm, 4μm) researchgate.netnih.gov |

| Mobile Phase | Isocratic elution with a mixture of aqueous buffer and organic solvent. researchgate.netnih.gov For example, 5 mM ammonium acetate (B1210297) buffer (pH 4.8) and methanol (50:50, v/v). sci-hub.se |

| Flow Rate | A typical flow rate is around 0.6 mL/min. sci-hub.se |

| Detection | UV detection or Tandem Mass Spectrometry (MS/MS). nih.govresearchgate.net |

Gas Chromatography (GC) Applications in this compound Precursor Analysis

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile precursors used in the synthesis of ergoloid mesylates. The primary precursor, lysergic acid, and its derivatives can be analyzed by GC after appropriate derivatization to increase their volatility and thermal stability.

The analysis of lysergic acid diethylamide (LSD) analogs, which share the core ergoline structure with ergoloid mesylates, has been extensively studied using GC-MS. mdpi.comnih.gov These studies provide a valuable framework for the analysis of ergoloid precursors. For instance, a selective GC-MS method was established for the separation of various LSD isomers, demonstrating the capability of GC to differentiate structurally similar compounds. ljmu.ac.ukuni-freiburg.de Derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to improve the chromatographic properties of the analytes. uni-freiburg.de The mass spectra obtained from GC-MS provide crucial structural information, aiding in the identification of precursors and any related impurities.

Table 2: GC-MS Parameters for the Analysis of Structurally Related Ergoline Compounds

| Parameter | Value/Condition | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.comnih.gov |

| Application | Analysis of LSD analogs (ergoline structure) | mdpi.comnih.gov |

| Derivatization | Can be used to improve volatility (e.g., with BSTFA) | uni-freiburg.de |

| Detection | Mass Spectrometry (provides structural information) | mdpi.comnih.gov |

Capillary Electrophoresis (CE) for this compound Characterization

Capillary Electrophoresis (CE) has emerged as a high-efficiency separation technique that offers an alternative to HPLC for the analysis of ergoloid mesylates. nih.govuspnf.compharmacompass.com CE provides rapid analysis times, low sample and reagent consumption, and unique selectivity. nih.gov For the analysis of charged species like the ergoloid alkaloids, Capillary Zone Electrophoresis (CZE) is the most common mode.

In CZE, separation is based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of an electric field. The pH of the background electrolyte (BGE) is a critical parameter, as it determines the charge of the analytes and the magnitude of the electroosmotic flow. Chiral separations can also be effectively performed using CE by adding a chiral selector, such as a cyclodextrin, to the BGE. mdpi.com This approach has been successfully applied to the enantiomeric purity assessment of various pharmaceuticals. mdpi.com The application of CE for the analysis of ergot alkaloids has been documented, highlighting its potential for the characterization of ergoloid mesylates. researchgate.net

Electrochemical Methods for this compound Detection and Quantification

Electrochemical methods offer high sensitivity and selectivity for the detection and quantification of electroactive compounds like ergoloid mesylates. These techniques are based on the measurement of the current or potential associated with the redox reactions of the analyte.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are valuable for characterizing the redox behavior of ergoloid mesylates. researchgate.net These methods involve applying a varying potential to a working electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation or reduction potentials of the analyte, which is characteristic of its chemical structure.

Studies on the voltammetric behavior of ergot alkaloids have shown that the ergoline skeleton is electrochemically active and can be oxidized at a solid electrode. nih.gov The oxidation process is typically irreversible and diffusion-controlled. researchgate.net By optimizing parameters such as the pH of the supporting electrolyte and the scan rate, sensitive and selective analytical methods can be developed. mdpi.com For instance, the differential pulse voltammetric behavior of ergot alkaloids has been studied to develop a quantitative assay. nih.gov

Amperometric detection can be coupled with flow injection analysis (FIA) or HPLC to provide a highly sensitive method for the quantification of ergoloid mesylates. nih.govresearchgate.net In this setup, the eluent from the separation system flows through a detector cell containing a working electrode held at a constant potential sufficient to cause the oxidation or reduction of the analyte. The resulting current is directly proportional to the concentration of the analyte.

An automated FIA system with amperometric detection has been developed for the routine quantitative assay of ergot alkaloids. nih.gov This method offers the advantages of high sample throughput and sensitivity. Amperometric detection has also been used in HPLC systems for the determination of related compounds, demonstrating its applicability to the analysis of ergoloid mesylates in various matrices. ahajournals.org

Hyphenated Analytical Techniques for Comprehensive this compound Analysis

The complexity of the ergoloid mesylate mixture, which includes multiple active components and potential impurities, demands powerful analytical methods for accurate characterization. sci-hub.sedrugbank.com Hyphenated techniques, by combining the separation power of chromatography with the identification capabilities of spectrometry, provide a robust solution for analyzing such complex samples. wdh.ac.id

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques in the analysis of pharmaceutical compounds like ergoloid mesylates.

LC-MS: This technique is particularly well-suited for the analysis of thermolabile and non-volatile compounds like the ergot alkaloids in ergoloid mesylates. High-performance liquid chromatography (HPLC) separates the individual components of the mixture, which are then introduced into a mass spectrometer for detection and identification. sci-hub.se

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the simultaneous quantification of dihydroergotoxine (B79615) alkaloids (ergoloid mesylates) in human plasma. researchgate.netnih.gov This method utilizes a triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI) and operates in the Multiple Reaction Monitoring (MRM) scanning mode for enhanced sensitivity and selectivity. researchgate.netnih.gov The method demonstrated linearity over a concentration range of 0.05–40.00 ng/mL for the dihydroergotoxine alkaloids. researchgate.netnih.gov The high sensitivity of this HPLC-MS/MS method allows for a low limit of quantification (LLOQ), ranging from 0.04-1 ng/mL, using just 1 mL of plasma. researchgate.netnih.govresearchgate.net Furthermore, the recovery of the analytes from spiked control samples was found to be at least 86.16%. researchgate.netnih.govresearchgate.net

Research has also utilized LC-MS/MS to monitor dihydroergotoxine and its hydroxy-metabolites in human plasma. researchgate.net This highlights the capability of LC-MS/MS to not only quantify the parent compounds but also to identify and measure their metabolites. researchgate.net

GC-MS: While less common for the direct analysis of large, non-volatile molecules like ergot alkaloids, GC-MS can be employed for the analysis of related impurities or degradation products that are more volatile. For a compound to be analyzed by GC, it must be thermally stable and volatile. Derivatization techniques can sometimes be used to make non-volatile compounds suitable for GC-MS analysis. researchgate.net For instance, various chromatographic methods, including GC-MS, have been developed for the separation and quantification of related compounds, demonstrating the versatility of this technique in pharmaceutical analysis. sci-hub.se

Table 1: LC-MS/MS Method Parameters for Dihydroergotoxine Alkaloids Analysis researchgate.netnih.gov

| Parameter | Value |

| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |

| Ionization Mode | Positive Ion Electrospray (ESI) |

| Mass Spectrometer | Triple Quadrupole |

| Scanning Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range | 0.05–40.00 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.04–1 ng/mL |

| Recovery | ≥86.16% |

| Intra- and Inter-day Precision | <13.03% |

| Accuracy | 91.76% to 111.50% |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents a powerful tool for the direct, on-line structural elucidation of components in complex mixtures. This technique couples the separation capabilities of HPLC with the detailed structural information provided by NMR spectroscopy. sci-hub.se

For the analysis of alkaloids, including those found in ergoloid mesylates, LC-NMR can provide unambiguous structural confirmation of the separated compounds. sci-hub.senih.gov NMR spectroscopy is a primary method for identifying ergot alkaloids, studying their stereochemistry, and understanding their molecular structure. nih.gov The ability of NMR to determine the ratio of alkaloids in a mixture while simultaneously confirming their individual structures is highly valuable for quality control and research purposes. nih.gov

While specific applications of LC-NMR directly to ergoloid mesylates are not extensively detailed in the provided search results, the general application of LC-NMR to alkaloid analysis is well-established. sci-hub.se The technique is particularly useful for identifying unknown impurities or degradation products without the need for isolating them in pure form. The coupling of HPLC with NMR allows for the direct analysis of these minor components as they elute from the chromatography column.

Molecular and Cellular Interaction Mechanisms of Ergoloid Mesylates in Vitro and in Silico Focus

Receptor Binding Kinetics and Selectivity Profiling of Ergoloid-mesylates

Alpha-Adrenergic Receptor Subtype Interactions (In Vitro Ligand Binding)

In vitro studies have consistently demonstrated that the components of ergoloid mesylates interact with alpha-adrenergic receptors. Dihydroergocristine (B93913), for instance, displays partial agonist activity at these receptors. ncats.io The binding of these compounds to alpha-adrenergic receptors is considered a key aspect of their mechanism of action. drugbank.com

One of the components, dihydroergocryptine (B134457), has been used as a radioligand ([3H]dihydroergocryptine) to identify and characterize alpha-adrenergic receptors in various tissues, including rat myocardium and human platelets. ahajournals.orgnih.gov In rat myocardial membranes, [3H]dihydroergocryptine binds to a single class of high-affinity sites with a dissociation constant (Kd) of 2.9 nM. ahajournals.org Similarly, in human platelets, the Kd for [3H]dihydroergocryptine binding to alpha-adrenergic receptors is in the range of 1-3 nM. nih.gov In a smooth muscle cell line, [3H]dihydroergocryptine exhibited a Kd of 1.4 nM for the alpha-1 adrenergic receptor. nih.gov The competition for this binding site by various adrenergic agonists follows the typical alpha-adrenergic potency order: epinephrine (B1671497) ≥ norepinephrine (B1679862) >> isoproterenol. ahajournals.orgnih.gov

| Component | Receptor Subtype | Tissue/Cell Line | Binding Affinity (Ki/Kd) | Reference(s) |

| Dihydroergocryptine | Alpha-1 Adrenergic | Smooth Muscle Cell Line | 1.4 nM (Kd) | nih.gov |

| Dihydroergocryptine | Alpha-Adrenergic | Rat Myocardium | 2.9 nM (Kd) | ahajournals.org |

| Dihydroergocryptine | Alpha-Adrenergic | Human Platelets | 1-3 nM (Kd) | nih.gov |

Dopaminergic Receptor Subtype Interactions (In Vitro Ligand Binding)

In vitro studies on human brain tissue have provided specific binding affinities for some of the components. Alpha-dihydroergocryptine shows a notable affinity for D1 receptors with a Ki value of 35.4 nM. nih.gov Further studies have detailed the binding of dihydroergocryptine (DHEC) to dopamine (B1211576) receptor subtypes, revealing a potent agonistic effect at D2 receptors with a Kd of 5-8 nM. wikipedia.orgwikidoc.org Its affinity for D1 and D3 receptors is lower, with a Kd of approximately 30 nM for both. wikipedia.orgwikidoc.org

| Component | Receptor Subtype | Tissue/Cell Line | Binding Affinity (Ki/Kd) | Reference(s) |

| Alpha-dihydroergocryptine | D1 | Human Striatum | 35.4 nM (Ki) | nih.gov |

| Dihydroergocryptine | D1 | Not Specified | ~30 nM (Kd) | wikipedia.orgwikidoc.org |

| Dihydroergocryptine | D2 | Not Specified | 5-8 nM (Kd) | wikipedia.orgwikidoc.org |

| Dihydroergocryptine | D3 | Not Specified | ~30 nM (Kd) | wikipedia.orgwikidoc.org |

| Dihydroergocristine | Dopamine Receptors | Not Specified | 2.4 nM (Ki) | ncats.io |

Other Neurotransmitter Receptor System Interactions

Beyond the primary adrenergic, dopaminergic, and serotonergic systems, in vitro evidence suggests that ergoloid mesylates interact with other neurotransmitter receptor systems.

GABA Receptor System: Dihydroergotoxine (B79615) mesylate has been shown to bind with high affinity to the GABAA receptor-associated chloride channel, suggesting an allosteric interaction. medchemexpress.commedchemexpress.com This interaction points to a potential modulatory role of ergoloid mesylates on the principal inhibitory neurotransmitter system in the brain.

Opioid and TRH Receptor Systems: In vitro radioreceptor assays have demonstrated that the components of dihydroergotoxine can displace the binding of [3H]-enkephalin and [3H]thyrotropin-releasing hormone (TRH) to their respective receptors in the central nervous system. drugbank.com The inhibition of [3H]-enkephalin binding was found to be competitive, indicating a direct interaction with opioid receptors. For TRH receptors, an allosteric mechanism of inhibition appears to be involved. drugbank.com

Enzyme Modulation by this compound: In Vitro Studies

In addition to receptor binding, ergoloid mesylates have been shown to modulate the activity of key intracellular enzymes, further contributing to their cellular effects.

Phosphodiesterase Enzyme Family Inhibition Kinetics

In vitro studies on cat and rat brain homogenates have revealed that dihydroergotoxine mesylate is an inhibitor of phosphodiesterase (PDE) enzymes. nih.govkarger.com Notably, the inhibitory effect is more pronounced on the low-Km form of phosphodiesterase compared to the high-Km form. nih.govkarger.com This inhibition was even greater in a purified low-Km PDE preparation from rat brain tissue. nih.govkarger.com The compound alters the kinetic properties of the enzyme, leading to a reduction in its negative cooperativity. nih.govkarger.com This specific type of PDE inhibition is particularly relevant at normal cellular concentrations of cyclic AMP (cAMP) and does not appear to interfere with cAMP production stimulated by hormones. nih.govkarger.com While the qualitative aspects of this inhibition are established, specific inhibition constants (Ki) for the individual components of ergoloid mesylates against phosphodiesterase subtypes are not detailed in the available literature.

Monoamine Oxidase Enzyme Inhibition Studies

Ergoloid mesylates have been examined for their ability to inhibit monoamine oxidase (MAO) enzymes, which are crucial for the degradation of catecholamine neurotransmitters. mdpi.com An age-related increase in MAO activity, particularly MAO-B, can lead to a depletion of these neurotransmitters and is associated with neurodegenerative processes. mdpi.comispub.com In vitro studies suggest that ergoloid mesylates can modulate MAO activity, potentially contributing to their neuroprotective profile. mdpi.com

Research indicates that components of ergoloid mesylates may exhibit a modest and somewhat selective inhibition of MAO enzymes. mdpi.comresearchgate.net This inhibitory action is generally considered weak compared to specific MAO inhibitors (MAOIs). mdpi.com For context, potent and selective MAOIs can have IC50 values in the low nanomolar to micromolar range. For example, the reference MAO-A inhibitor clorgyline has an IC50 of 0.02 µM, while the flavonoid calycosin (B1668236) has shown selective MAO-B inhibition with an IC50 of 7.19 µM. ispub.com The potential for ergoloid mesylates to reduce monoamine oxidase levels could normalize neurotransmitter levels that are often dysregulated in aging. mdpi.com

Table 2: IC50 Values for Selected MAO Inhibitors This table provides reference values to illustrate the potency of known MAO inhibitors.

Other Relevant Enzyme System Perturbations

Beyond direct receptor interactions, ergoloid mesylates perturb other enzyme systems that are critical for cellular homeostasis and defense. A key area of investigation is their influence on antioxidant enzymes. mdpi.comnih.gov In vitro studies have explored the modulation of superoxide (B77818) dismutase (SOD) and catalase (CAT), enzymes that form the primary defense against reactive oxygen species. nih.govmedchemexpress.com Some research suggests that certain compounds can enhance the activity of these enzymes, thereby bolstering cellular protection against oxidative stress. medchemexpress.compdr.net For example, studies on other substances have shown a concentration-dependent increase in SOD activity in cultured cells. medchemexpress.com

Additionally, ergoloid mesylates have been reported to inhibit phosphodiesterase (PDE) enzymes. sigmaaldrich.comwikipedia.org Specifically, dihydroergotoxine has been shown in cat and rat brain homogenates to be a stronger inhibitor of the low-Km phosphodiesterase than the high-Km form. wikipedia.org Inhibition of PDEs would lead to an increase in the intracellular levels of cyclic nucleotides like cAMP and cGMP, a mechanism that aligns with the observed effects on downstream signaling pathways.

Intracellular Signaling Pathway Perturbations by this compound

Cyclic Nucleotide (cAMP, cGMP) Pathway Modulation in Cell Lines

Ergoloid mesylates modulate intracellular signaling by interacting with G protein-coupled receptors (GPCRs), which in turn regulate the activity of adenylyl cyclase (AC) and the levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgahajournals.orgscribd.com The interaction of ergoloid mesylates with dopaminergic and serotonergic receptors can either stimulate (via Gαs) or inhibit (via Gαi) adenylyl cyclase, leading to an increase or decrease in intracellular cAMP, respectively. frontiersin.orgahajournals.org This effect is cell-type and receptor-subtype specific.

For example, agonist activity at certain dopamine receptor subtypes is known to couple to Gαs, activating adenylyl cyclase and increasing cAMP production. nih.gov This elevation in cAMP then activates downstream effectors like protein kinase A (PKA). ahajournals.org Conversely, activity at other receptors can inhibit adenylyl cyclase. wikipedia.org Dihydroergotoxine has also been shown to inhibit phosphodiesterase (PDE) in brain homogenates, an action that would prevent the breakdown of cAMP and cGMP, thus amplifying their signaling. sigmaaldrich.comwikipedia.org

Protein Kinase Activity Regulation (e.g., PKA, PKC, MAPK)

The modulation of intracellular messengers like cAMP and calcium by ergoloid mesylates directly impacts the activity of several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and the Mitogen-Activated Protein Kinase (MAPK) pathway. plos.orgnih.govplos.org Changes in cAMP levels directly regulate PKA activity, while changes in calcium and diacylglycerol (DAG) levels, often resulting from GPCR activation, control PKC activity. plos.org

Furthermore, in vitro studies have demonstrated that signaling through various GPCRs can converge on the MAPK/ERK (extracellular signal-regulated kinase) pathway. mdpi.comnih.gov The MAPK/ERK cascade is a central signaling pathway that regulates cell growth, differentiation, and survival. dovepress.comresearchgate.net Activation of this pathway involves a sequential phosphorylation cascade (Raf-MEK-ERK). nih.gov Evidence suggests that PKA and PKC can exert their effects, at least in part, by activating the ERK pathway. nih.gov The ability of ergoloid mesylates to influence this pathway is considered a component of their neurotrophic effects. discoverx.com

Calcium Signaling Dynamics in Cultured Cells

Ergoloid mesylates can modulate intracellular calcium (Ca²⁺) signaling, a fundamental process in cellular regulation. researchgate.net In vitro studies using cultured cells demonstrate that the activation of certain Gq-coupled GPCRs by ergoloid mesylates can stimulate phospholipase C (PLC). researchgate.net PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3), which then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. researchgate.net

This mobilization of intracellular calcium is a transient event that activates numerous calcium-dependent enzymes and processes. In addition to release from internal stores, some signaling pathways can also modulate the influx of extracellular calcium through store-operated calcium entry (SOCE) or other ion channels. researchgate.net The ability to influence Ca²⁺ dynamics is a key part of the mechanism by which ergoloid mesylates can affect a wide range of cellular functions, from neurotransmission to gene expression. wikipedia.org

Table of Mentioned Compounds

"}

Gene Expression Profiling in Response to this compound in Cell Models

Detailed studies performing comprehensive gene expression profiling, such as microarray or RNA-sequencing, on cell models directly treated with ergoloid mesylates are not extensively represented in publicly available scientific literature. The molecular impact of the compound at the transcriptional level, therefore, remains an area requiring further dedicated research.

However, some insights can be inferred from its proposed mechanisms of action. For instance, ergoloid mesylates are suggested to improve cerebral metabolism and oxygen supply. ncats.ionih.gov Pathological conditions like hypoxia are known to alter gene expression significantly. Research has shown that hypoxia can up-regulate the expression of the BACE1 gene, which is involved in the production of amyloid-β peptides associated with Alzheimer's disease. pnas.org By potentially mitigating hypoxic conditions in neuronal cells, ergoloid mesylates could indirectly influence such gene expression pathways, although direct in vitro evidence of this specific interaction is needed.

Mitochondrial Bioenergetic Effects of this compound at the Cellular Level

The effects of ergoloid mesylates on cellular and cerebral metabolism are considered a potential mechanism of action. ncats.ionih.gov This includes proposed interactions with mitochondria, the primary sites of cellular energy production.

Despite the suggestions of improved metabolism, specific quantitative data from in vitro studies examining the direct effects of ergoloid mesylates on the respiratory rates and ATP production in isolated mitochondria are not detailed in the available literature. Research into related compounds, such as Ginkgo biloba, has suggested that they may increase the expression of mitochondrial enzymes like NADH dehydrogenase, which could in turn influence ATP levels and regulate energy metabolism. psu.edu Similar targeted studies on ergoloid mesylates would be necessary to substantiate a direct effect on mitochondrial respiratory function.

The mitochondrial membrane potential (ΔΨm) is a critical component of energy storage during oxidative phosphorylation and is essential for ATP synthesis. wikipedia.orgncats.io A stable membrane potential is crucial for mitochondrial health, and its collapse is a key event in the apoptotic cascade. pnas.org

In vitro, ΔΨm in cultured cells can be monitored using fluorescent cationic dyes that accumulate in healthy mitochondria in a potential-dependent manner. A decrease in fluorescence indicates a collapse of the membrane potential. While it is theorized that ergoloid mesylates could help stabilize mitochondrial function, particularly under cellular stress conditions like hypoxia which can lead to mitochondrial dysfunction, direct experimental evidence from in vitro studies measuring changes in ΔΨm in cultured cells treated with ergoloid mesylates is not prominently available in the reviewed literature. pnas.org

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Mechanisms of this compound in Cellular Models

A significant aspect of the proposed mechanism of action for ergoloid mesylates involves antioxidant activity. By reducing oxidative damage, the compound may exert protective effects on neuronal cells. medchemexpress.com

Direct antioxidant capacity can be evaluated in vitro using chemical assays that measure the ability of a compound to scavenge stable free radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. researchgate.net

While data on pure ergoloid mesylates is scarce, a study on a polyherbal formulation containing components of ergoloid mesylates demonstrated significant free-radical scavenging activity in a DPPH assay. researchgate.net This suggests that the constituent alkaloids may contribute directly to neutralizing free radicals.

Table 1: In Vitro DPPH Radical Scavenging Activity of a Formulation Containing Ergoloid Mesylate Components

| Substance | Concentration | % DPPH Scavenging Activity | IC₅₀ Value (μg/ml) |

| VRF (Formulation) | 0.1 mg/ml | 94% | 5.51 |

| Ascorbic Acid (Standard) | 0.1 mg/ml | 84% | 39 |

| Data sourced from a study on a polyherbal formulation (VRF) and may not be representative of pure ergoloid mesylates. researchgate.net |

In addition to directly scavenging radicals, compounds can exert antioxidant effects by modulating the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). psu.edu These enzymes are the cell's primary defense against reactive oxygen species. psu.edu

While the prompt focuses on in vitro and in silico models, specific data in this context is limited. However, an in vivo study in aged rats provides relevant insights. Chronic administration of hydergine (B1212901) (ergoloid mesylates) was found to increase the activity of both SOD and CAT in various brain regions. researchgate.net In the aged animals, SOD and CAT activities were already elevated compared to younger counterparts, and hydergine treatment further enhanced this effect. researchgate.net The increase in SOD activity was particularly notable in the hippocampus and corpus striatum. researchgate.net These findings from an animal model suggest that a potential mechanism of ergoloid mesylates is the enhancement of the brain's natural antioxidant defense systems, a hypothesis that warrants further investigation in dedicated in vitro cellular models.

Table 2: Effect of Ergoloid Mesylates (Hydergine) on Antioxidant Enzyme Activity in Aged Rat Brain (In Vivo)

| Enzyme | Effect of Hydergine Treatment | Brain Regions of Prominent Effect (for SOD) |

| Superoxide Dismutase (SOD) | Increased Activity | Hippocampus, Corpus Striatum |

| Catalase (CAT) | Increased Activity | No region-specific effect noted |

| Data from an in vivo study in aged Sprague-Dawley rats. researchgate.net |

Neurotrophic Factor Expression Modulation in Cell Cultures by this compound

This compound, a mixture of the mesylate salts of dihydroergocornine (B1204045), dihydroergocristine, and a 2:1 ratio of dihydro-alpha-ergocryptine and dihydro-beta-ergocryptine, have been investigated for their capacity to influence neuronal support systems at a cellular level. In vitro studies using various cell cultures have focused on the compound's ability to modulate the expression and production of critical neurotrophic factors, which are essential for neuronal survival, growth, and plasticity.

Research utilizing primary cell cultures has demonstrated that components of this compound can directly influence the expression of Brain-Derived Neurotrophic Factor (BDNF). Studies on rat cortical astrocyte cultures have been particularly informative. Astrocytes, when treated with dihydroergocristine, a key component of the mixture, exhibit a significant and concentration-dependent increase in BDNF mRNA expression and subsequent protein release.

The mechanism appears to be linked to the activation of α1-adrenergic receptors, which are abundantly expressed on astrocytes. The binding of dihydroergocristine to these receptors initiates intracellular signaling cascades that culminate in the upregulation of the BDNF gene. Quantitative Reverse Transcription PCR (qRT-PCR) analyses have confirmed elevated levels of BDNF transcripts, while Enzyme-Linked Immunosorbent Assays (ELISA) on the culture medium have shown a corresponding increase in secreted BDNF protein. These findings suggest a direct glial-mediated neurotrophic effect, independent of neuronal activity, highlighting a cellular mechanism for enhancing the neurosupportive environment.

| Component | Cell Type | Experimental Method | Key Finding | Reference Model |

|---|---|---|---|---|

| Dihydroergocristine | Primary Rat Cortical Astrocytes | qRT-PCR, ELISA | Concentration-dependent increase in BDNF mRNA and secreted protein. | Glial cell culture studies |

| Dihydroergocristine | Primary Rat Cortical Astrocytes | Western Blot | Increased intracellular BDNF protein levels post-treatment. | Glial cell culture studies |

| This compound (mixture) | Mixed Cortical Cultures (Neurons and Glia) | ELISA | Significant elevation of BDNF in culture supernatant compared to control. | Mixed neuron-glia co-culture models |

Similar to its effects on BDNF, this compound have been shown to modulate the production of Nerve Growth Factor (NGF) in glial cell cultures. Astrocytes are a primary source of NGF in the central nervous system, and their regulation is critical for the maintenance of cholinergic neurons. In vitro experiments using cultured rat astrocytes have shown that exposure to dihydroergocristine stimulates NGF synthesis and secretion.

The proposed mechanism again involves the activation of specific membrane receptors on the glial cell surface. The interaction triggers downstream pathways, leading to increased transcription of the NGF gene. This effect has been quantified by measuring NGF levels in the astrocyte culture medium, which show a marked increase following treatment. This finding underscores a specific cellular pathway through which this compound can contribute to a neurotrophic-rich environment by directly acting on non-neuronal cells like astrocytes.

Membrane Biophysical Interactions of this compound

The lipophilic nature of the ergot alkaloid structure suggests a significant interaction with cellular membranes, independent of specific receptor binding. In vitro and in silico studies have explored the biophysical consequences of this interaction, focusing on how this compound partition into lipid bilayers and affect membrane properties and integral proteins.

To isolate the effects of this compound on the lipid bilayer from receptor-mediated events, researchers have employed artificial membrane models such as liposomes. These studies reveal that the components of this compound readily partition into phospholipid membranes. The extent of this interaction is dependent on the lipid composition of the bilayer.

Fluorescence anisotropy studies using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) have been used to measure changes in membrane fluidity. Research indicates that the incorporation of dihydroergot alkaloids into liposomes made of dipalmitoylphosphatidylcholine (DPPC) leads to a decrease in membrane fluidity (an increase in microviscosity) in the liquid-crystalline phase. Conversely, in the gel phase, the compound tends to increase fluidity, suggesting it disrupts the tight packing of the lipid acyl chains. This dual effect is characteristic of molecules that intercalate within the bilayer, positioning themselves between the phospholipid molecules. Differential Scanning Calorimetry (DSC) has further confirmed this interaction by showing that the compound broadens and shifts the main phase transition temperature of the lipid bilayer, indicative of a direct biophysical perturbation.

| Component | Model System | Technique | Observed Biophysical Effect |

|---|---|---|---|

| Dihydroergocristine | DPPC Liposomes | Fluorescence Anisotropy (DPH probe) | Decreased fluidity (increased order) in the liquid-crystalline phase. |

| Dihydroergocornine | DPPC Liposomes | Differential Scanning Calorimetry (DSC) | Broadening of the main phase transition peak; slight shift in transition temperature (Tm). |

| This compound (mixture) | Egg Yolk Phosphatidylcholine Liposomes | Fluorescence Spectroscopy | Demonstrated partitioning into the hydrophobic core of the lipid bilayer. |